molecular formula C18H20Cl2N6O2 B1436706 Ibezapolstat CAS No. 1275582-97-2

Ibezapolstat

Numéro de catalogue B1436706
Numéro CAS: 1275582-97-2
Poids moléculaire: 423.3 g/mol
Clé InChI: DEGSGBKTODESHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ibezapolstat is a bacterial DNA polymerase III inhibitor . It is currently in clinical development by Acurx Pharmaceuticals for the treatment of Clostridioides difficile infection (CDI) . The drug has completed its Phase 2b clinical trial .


Molecular Structure Analysis

Ibezapolstat has the chemical formula C18H20Cl2N6O2 . Its IUPAC name is 2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one .

Applications De Recherche Scientifique

  • Summary of Application : Ibezapolstat is being developed for the treatment of CDI . It is a first-in-class antibiotic that shows efficacy against CDI while sparing the microbiome .
  • Methods of Application/Experimental Procedures : In the Phase 2a clinical trial, Ibezapolstat 450 mg was given twice daily for 10 days to patients with mild-moderate CDI defined as diarrhea plus a positive C. difficile toxin test . The test of cure was evaluated at day 12 and sustained clinical cure at day 38 . Stool samples were evaluated for C. difficile cultures and microbiome changes .
  • Results/Outcomes : All ten subjects experienced a clinical cure by the test of cure visit at day 12 and all 10 subjects experienced a sustained clinical cure at the day 38 visit . Ibezapolstat was well tolerated with 1 adverse event (nausea) probably related to the drug . Ibezapolstat systemic exposure was minimal with no plasma level reaching 1 ug/mL any time during therapy . Ibezapolstat colonic concentrations averaged 400 ug/g stool at day 3 and greater than 1,000 ug/g by day 10 of dosing . Six of the seven available baseline stool samples grew toxigenic C. difficile of various ribotypes including RT078-226 and RT014-020 (Ibezapolstat MIC range: 0.25-1 ug/mL). Follow-up cultures were no growth starting from day 3 stool cultures . Microbiome changes included overgrowth of Actinobacteria and/or Firmicute phylum species while on therapy .

Safety And Hazards

Ibezapolstat was well tolerated in clinical trials with minimal adverse events reported . In a Phase 2a study, all ten subjects experienced a clinical cure by the test of cure visit at day 12 and all 10 subjects experienced a sustained clinical cure at the day 38 visit .

Orientations Futures

Acurx Pharmaceuticals has completed its Phase 2b clinical trial of Ibezapolstat and intends to meet with the FDA after analyzing the Phase 2b clinical trial data to finalize the size and scope of the Phase 3 clinical trial program . The company has also announced positive top-line Ibezapolstat Phase 2 efficacy results with a 96% clinical cure rate in patients with CDI .

Propriétés

IUPAC Name

2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N6O2/c19-13-2-1-12(9-14(13)20)10-21-18-23-16-15(17(27)24-18)26(11-22-16)4-3-25-5-7-28-8-6-25/h1-2,9,11H,3-8,10H2,(H2,21,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGSGBKTODESHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=NC3=C2C(=O)NC(=N3)NCC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibezapolstat

CAS RN

1275582-97-2
Record name Ibezapolstat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1275582972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibezapolstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16189
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IBEZAPOLSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K543KNC5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibezapolstat
Reactant of Route 2
Reactant of Route 2
Ibezapolstat
Reactant of Route 3
Reactant of Route 3
Ibezapolstat
Reactant of Route 4
Reactant of Route 4
Ibezapolstat
Reactant of Route 5
Reactant of Route 5
Ibezapolstat
Reactant of Route 6
Reactant of Route 6
Ibezapolstat

Citations

For This Compound
76
Citations
KW Garey, J McPherson, AQ Dinh, C Hu… - Clinical Infectious …, 2022 - academic.oup.com
… Patients received ibezapolstat 450 mg orally every 12 hours … Plasma levels of ibezapolstat ranged from 233 to 578 ng/mL … was noted after starting ibezapolstat therapy, which was …
Number of citations: 12 academic.oup.com
J McPherson, C Hu, K Begum, W Wang… - Antimicrobial Agents …, 2022 - Am Soc Microbiol
… I ibezapolstat clinical study, stool samples were collected from 22 healthy volunteers, who were given either ibezapolstat … Ibezapolstat 450 mg and vancomycin, but not ibezapolstat 300 …
Number of citations: 6 journals.asm.org
KW Garey, K Begum, C Lancaster… - Journal of …, 2020 - academic.oup.com
… Microbiome changes associated with ibezapolstat were compared with vancomycin over a … Ibezapolstat was well tolerated with a safety signal similar to placebo. Ibezapolstat had …
Number of citations: 14 academic.oup.com
B Murray, C Wolfe, A Marra, C Pillar… - Journal of …, 2020 - academic.oup.com
… In this study, the in vitro activity of ibezapolstat was evaluated against a panel of 104 isolates of C. difficile, including those with characterized ribotypes (eg 027 and 078) and those …
Number of citations: 9 academic.oup.com
M Jahangir Alam, K Begum, ME Karim… - Open Forum …, 2022 - academic.oup.com
Background Ibezapolstat (IBZ) is a non-absorbable antimicrobial currently in phase 2 clinical trials for the treatment of Clostridioides difficile infection (CDI). In vitro and human studies …
Number of citations: 4 academic.oup.com
D Saxena, G Kaul, A Dasgupta, S Chopra - Drugs of the Future, 2021 - access.portico.org
Ibezapolstat (ACX-362E) is a novel, narrow-spectrum antibacterial agent targeting DNA polymerase IIIC of Clostridioides difficile. Its unique mechanism of action bypasses the cross-…
Number of citations: 2 access.portico.org
N Balachandran, J Cates… - Open Forum …, 2021 - academic.oup.com
… These results begin to validate our approach to ibezapolstat development in that the favorable microbiome effects seen in healthy Phase 1 volunteers may be predictive of …
Number of citations: 1 academic.oup.com
KW Garey, K Begum, C Hu, W Wang… - Open Forum …, 2021 - pdfs.semanticscholar.org
… Ibezapolstat was well tolerated with 1 adverse event (nausea) probably related to drug. Ibezapolstat systemic exposure was minimal with no plasma level reaching 1 ug/mL any time …
Number of citations: 2 pdfs.semanticscholar.org
DS Kondapi, S Ramani, A Olvera… - Open Forum …, 2021 - academic.oup.com
… These results begin to validate our approach to ibezapolstat development in that the favorable microbiome effects seen in healthy Phase 1 volunteers may be predictive of …
Number of citations: 3 academic.oup.com
F Ruggieri, N Compagne, K Antraygues… - European Journal of …, 2023 - Elsevier
… Of note, faecal concentrations of ibezapolstat after 4 days of multiple ascending doses were higher than those of vancomycin. Vancomycin also decreased the diversity of the …
Number of citations: 3 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.